10,15-dimethyl-12,13-dithiapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene
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Overview
Description
2,5-Dimethyldinaphtho[2,1-c:1’,2’-e][1,2]dithiine is a chemical compound with the molecular formula C22H16S2. It is characterized by its unique structure, which includes two naphthalene rings fused with a dithiine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyldinaphtho[2,1-c:1’,2’-e][1,2]dithiine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethyl-1,4-dihydroxybenzene with sulfur sources in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2,5-Dimethyldinaphtho[2,1-c:1’,2’-e][1,2]dithiine may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyldinaphtho[2,1-c:1’,2’-e][1,2]dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitric acid, halogens; reactions are often conducted in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur compounds
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
2,5-Dimethyldinaphtho[2,1-c:1’,2’-e][1,2]dithiine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2,5-Dimethyldinaphtho[2,1-c:1’,2’-e][1,2]dithiine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylnaphtho[2,1-c:1’,2’-e][1,2]dithiine
- 2,5-Dimethyldinaphtho[2,1-c:1’,2’-e][1,2]dithiin
Uniqueness
2,5-Dimethyldinaphtho[2,1-c:1’,2’-e][1,2]dithiine is unique due to its specific structural features, which confer distinct chemical and physical properties.
Properties
CAS No. |
190841-69-1 |
---|---|
Molecular Formula |
C22H16S2 |
Molecular Weight |
344.49 |
InChI |
InChI=1S/C22H16S2/c1-13-11-15-7-3-5-9-17(15)19-20-18-10-6-4-8-16(18)12-14(2)22(20)24-23-21(13)19/h3-12H,1-2H3 |
InChI Key |
WGRANJOPKPEKOV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=C1SSC4=C3C5=CC=CC=C5C=C4C |
Synonyms |
Dinaphtho2,1-c:1,2-e1,2dithiin, 2,5-dimethyl- |
Origin of Product |
United States |
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